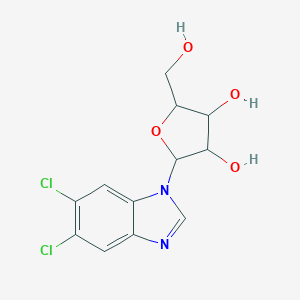

5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole

Description

Historical Context and Evolution as a Molecular Probe for Gene Regulation

The journey of DRB in academic research began with its synthesis and the discovery of its biological properties. sigmaaldrich.com Initially recognized for its inhibitory effects on RNA synthesis, its potential as a tool for studying gene regulation quickly became apparent. sigmaaldrich.comnih.gov Over the years, its application has evolved from a general inhibitor of transcription to a more specific probe for investigating the function of particular kinases involved in the transcription process. medchemexpress.comoncotarget.comfocusbiomolecules.com

DRB's utility as a molecular probe is underscored by its reversible action. The inhibition of RNA synthesis by DRB can be promptly and completely reversed by removing the compound from the cell culture medium, even after extended periods of treatment. nih.govnih.gov This characteristic allows for precise temporal control in experiments designed to study the dynamics of transcription.

Foundational Discoveries and Early Applications in Transcriptional Studies

Early research with DRB focused on its effects on RNA synthesis in various cell lines, including mouse fibroblast (L-929) and human epithelioid carcinoma (HeLa) cells. nih.govnih.gov These studies revealed that DRB rapidly inhibits RNA synthesis within minutes of its addition to the cell medium. nih.govnih.gov The inhibitory effect was found to be highly dependent on the concentration of DRB, particularly in the lower dose range. nih.govnih.gov

A key discovery in the early application of DRB was its selective effect on the synthesis of different types of RNA. In L cells, DRB was shown to have a highly selective inhibitory effect on the synthesis of nuclear heterogeneous RNA (hnRNA), which includes precursors to messenger RNA (mRNA). nih.gov While it also inhibited the synthesis of 45S ribosomal precursor RNA at higher concentrations, its effect on hnRNA was considerably greater. nih.gov This selectivity, although somewhat less pronounced in HeLa cells, suggested that DRB could be used to specifically target the transcription of protein-coding genes. nih.gov

Further investigations into the mechanism of action of DRB revealed that it causes the premature termination of transcription. sigmaaldrich.comsigmaaldrich.com It was proposed that DRB accentuates premature termination at specific attenuation regions on the DNA template. sigmaaldrich.com This mode of action provided a powerful method for studying the elongation phase of transcription.

The development of DRB-resistant cell lines, such as the DRBR-1 HeLa cell mutant, provided further insights into its mechanism. nih.gov These mutant cells possessed an altered transcriptional machinery that was resistant to the inhibitory effects of DRB, confirming that the compound's target was within the transcription apparatus itself. nih.gov

The following table summarizes key early findings and applications of DRB in transcriptional studies:

| Cell Line(s) | Key Finding/Application | Reference(s) |

| L-929 (mouse fibroblast), HeLa (human epithelioid carcinoma) | Rapid and reversible inhibition of RNA synthesis. | nih.govnih.gov |

| L-929 | Highly selective inhibition of nuclear heterogeneous RNA (hnRNA) synthesis. | nih.gov |

| Simian virus 40 (SV40) infected cells | Proposed to cause premature termination of late viral transcription. | sigmaaldrich.com |

| HeLa cells | Isolation of a DRB-resistant mutant with altered transcriptional machinery. | nih.gov |

| Friend virus-transformed murine erythroleukemia (MEL) cells | Induction of erythroleukemic differentiation and transcriptional activation of erythroid genes. | nih.gov |

| Human prostate epithelial cell lines | Inhibition of cyclin D1 mRNA synthesis. | sigmaaldrich.com |

| Jurkat cells | Inhibition of interleukin-2 (B1167480) gene transcription. | sigmaaldrich.com |

| Mouse melanoma cells | Used as an inhibitor of RNA polymerase II. | sigmaaldrich.com |

These foundational studies established DRB as a cornerstone tool in the field of gene regulation. Its ability to dissect the stages of transcription, particularly the transition from initiation to elongation, has paved the way for a deeper understanding of this fundamental biological process. The insights gained from research utilizing DRB continue to inform our knowledge of gene expression and its role in both normal cellular function and disease.

Structure

3D Structure

Properties

IUPAC Name |

2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O4/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-11(19)10(18)9(3-17)20-12/h1-2,4,9-12,17-19H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSQDZXAVJRBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-85-0 | |

| Record name | MLS003171503 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular Mechanisms of 5,6 Dichlorobenzimidazole Riboside Action

Inhibition of Eukaryotic RNA Polymerase II Transcription

5,6-Dichlorobenzimidazole riboside (DRB) is a nucleoside analog recognized for its potent inhibitory effects on eukaryotic RNA polymerase II (Pol II) transcription. researchgate.netnih.govwikipedia.org Its mechanism of action is multifaceted, primarily targeting the elongation phase of transcription rather than initiation. researchgate.netnih.gov DRB's inhibitory actions are mediated through its influence on key regulatory factors and the phosphorylation status of Pol II's C-terminal domain (CTD).

Phosphorylation Dynamics of the RNA Polymerase II Carboxyl-Terminal Domain (CTD)

The CTD of the largest subunit of RNA polymerase II consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS. The phosphorylation of serine residues at positions 2 and 5 (Ser2 and Ser5) within this repeat is a critical regulatory mechanism governing the transcription cycle. nih.govyoutube.com DRB disrupts this finely tuned process by inhibiting the kinases responsible for CTD phosphorylation. selleckchem.comnih.govacetherapeutics.com

Specifically, the transition from transcription initiation to productive elongation is marked by a shift in the phosphorylation pattern of the CTD. nih.govyoutube.com Initially, Ser5 is phosphorylated by the kinase component of the general transcription factor TFIIH, which is CDK7. nih.gov As the polymerase moves away from the promoter, Ser2 is phosphorylated by the Positive Transcription Elongation Factor b (P-TEFb), which contains CDK9. nih.govnih.gov DRB's inhibitory effect is largely attributed to its targeting of P-TEFb, thereby preventing the necessary Ser2 phosphorylation for robust elongation. nih.govfocusbiomolecules.com Studies in MCF-7 breast cancer cells have shown that treatment with DRB leads to a decrease in the phosphorylation of the RNA polymerase II CTD at Ser2/Ser5. researchgate.net

Mechanisms of Premature Transcription Termination

A primary consequence of DRB's action is the induction of premature transcription termination. researchgate.netnih.govnih.gov By inhibiting the kinases that phosphorylate the CTD, DRB causes the elongating polymerase to stall and dissociate from the DNA template prematurely. researchgate.netnih.gov This results in the production of short, non-functional RNA transcripts. nih.govnih.gov

In vivo studies have demonstrated that DRB enhances the premature termination of elongating polymerase molecules. researchgate.netnih.gov For instance, research on the mouse β-globin gene showed that in the presence of DRB, only promoter-proximal regions of the gene were transcribed, while the synthesis of full-length transcripts was significantly inhibited. nih.gov Similarly, DRB has been observed to accentuate the early termination of heterogeneous nuclear RNA (hnRNA) transcripts in mammalian cells. nih.gov The extent of inhibition by DRB is directly proportional to the length of the transcript, further supporting a mechanism of premature termination. researchgate.net

Disruption of Transcriptional Elongation Factors: DSIF and NELF

DRB's effect on transcription is intricately linked to two key elongation factors: the DRB-sensitivity-inducing factor (DSIF) and the negative elongation factor (NELF). wikipedia.orgucdavis.edunih.gov These factors work in concert to cause promoter-proximal pausing of RNA polymerase II. ucdavis.edunih.govnih.gov DSIF, composed of the subunits Spt4 and Spt5, and NELF bind to the Pol II elongation complex, creating a transient pause in transcription shortly after initiation. nih.govnih.govpnas.org

The release of this pause and the transition to productive elongation require the activity of P-TEFb, which phosphorylates the CTD of Pol II, as well as the Spt5 subunit of DSIF. nih.gov By inhibiting P-TEFb, DRB prevents this phosphorylation event. nih.gov Consequently, DSIF and NELF remain associated with the polymerase in a repressive state, leading to an accentuation of pausing and subsequent premature termination of transcription. wikipedia.orgucdavis.edu DSIF is thought to recruit NELF to the Pol II elongation complex, and both factors require a nascent transcript of a certain length to stably associate with the complex. nih.govnih.govpsu.edu

Interference with Positive Transcription Elongation Factor b (P-TEFb) Activity

The primary molecular target of DRB in the context of transcription inhibition is the Positive Transcription Elongation Factor b (P-TEFb). focusbiomolecules.comnih.gov P-TEFb is a heterodimeric protein complex consisting of a catalytic subunit, CDK9, and a cyclin partner (T1, T2, or K). nih.gov P-TEFb plays a crucial role in stimulating transcriptional elongation by phosphorylating the CTD of RNA polymerase II at Ser2 residues. nih.govnih.gov

DRB acts as a competitive inhibitor of ATP, binding to the ATP-binding pocket of CDK9 and thereby inhibiting its kinase activity. focusbiomolecules.com This inhibition prevents the phosphorylation of the CTD, which in turn blocks the recruitment of factors necessary for productive elongation and RNA processing. nih.gov The suppression of P-TEFb activity by DRB is a central event that leads to the downstream effects of premature termination and disruption of transcriptional elongation. nih.gov

Modulation of Cellular Protein Kinase Activities

Beyond its well-documented effects on transcription, DRB also functions as an inhibitor of other cellular protein kinases. medchemexpress.commedchemexpress.combioscience.co.uk Its ability to interact with the ATP-binding sites of various kinases underlies this broader inhibitory profile.

Cyclin-Dependent Kinase (CDK) 7 and 9 Inhibition

DRB is a potent inhibitor of specific cyclin-dependent kinases, most notably CDK9, the catalytic component of P-TEFb. nih.govfocusbiomolecules.com2bscientific.com The IC50 value for CDK9 inhibition by DRB is approximately 3 µM. focusbiomolecules.com2bscientific.com This selective inhibition of CDK9 is the cornerstone of its transcription-inhibiting properties. focusbiomolecules.comnih.govnih.gov

In addition to CDK9, DRB also inhibits CDK7, a component of the transcription factor TFIIH that is involved in the initial phosphorylation of the Pol II CTD at Ser5. nih.govapexbt.com However, its inhibitory effect on CDK7 is less potent than on CDK9. apexbt.com The compound has also been shown to inhibit Casein Kinase II (CK2) with an IC50 in the range of 4-10 µM. focusbiomolecules.com2bscientific.com The concomitant inhibition of these various kinases can influence multiple cellular pathways. nih.gov

Interactive Data Table: Kinase Inhibition Profile of 5,6-Dichlorobenzimidazole Riboside

| Kinase Target | Complex | Function | IC50 (µM) | References |

| CDK9 | P-TEFb | Transcriptional Elongation | ~3 | focusbiomolecules.com2bscientific.com |

| CDK7 | TFIIH | Transcription Initiation | ~20 | apexbt.com |

| Casein Kinase II (CK2) | - | Various Cellular Processes | 4-10 | focusbiomolecules.com2bscientific.com |

Casein Kinase II (CK2) Interaction and Inhibition

5,6-Dichlorobenzimidazole riboside is a well-documented inhibitor of Casein Kinase II (CK2), a ubiquitous and highly conserved serine/threonine protein kinase involved in a myriad of cellular processes, including cell growth, proliferation, and apoptosis. nih.gov The inhibitory action of DRB on CK2 is a critical aspect of its molecular mechanism.

Inhibition of Transcription Factor IIH (TFIIH)-Associated Kinase

A pivotal mechanism of action for 5,6-Dichlorobenzimidazole riboside lies in its ability to inhibit the kinase activity associated with the general transcription factor IIH (TFIIH). TFIIH is a multisubunit complex that plays a crucial role in both transcription initiation by RNA polymerase II and nucleotide excision repair. The kinase subunit of TFIIH is Cyclin-Dependent Kinase 7 (CDK7).

DRB has been identified as an inhibitor of the CDK7/cyclin H/p38 complex, which constitutes the kinase module of TFIIH. abcam.com The inhibition of this kinase activity is directly linked to DRB's well-known effect of blocking transcriptional elongation. By targeting the TFIIH-associated kinase, DRB prevents the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA polymerase II. This phosphorylation event is a critical step for the transition from transcription initiation to productive elongation. One study has reported an IC50 value of 18 µM for the inhibition of the cyclin H/CDK7/p38 complex by DRB. abcam.com

Identification of Additional Protein Kinase Targets

Beyond its well-established roles as an inhibitor of CK2 and the TFIIH-associated kinase, 5,6-Dichlorobenzimidazole riboside exhibits inhibitory activity against a broader spectrum of protein kinases. This promiscuity, while not absolute, highlights the compound's ability to interact with the ATP-binding sites of various kinases, leading to a wider range of cellular effects.

Notably, DRB has been shown to inhibit other members of the cyclin-dependent kinase family, which are key regulators of the cell cycle and transcription. Among these, CDK9, the kinase subunit of the positive transcription elongation factor b (P-TEFb), is a significant target. The inhibition of CDK9 by DRB further contributes to its profound effects on transcriptional elongation.

The following table summarizes the known inhibitory activities of 5,6-Dichlorobenzimidazole riboside against various protein kinases, providing a clearer picture of its selectivity profile.

| Kinase Target | Reported Inhibition Value (IC50/Ki) |

| Casein Kinase I (CKI) | Ki = 48 µM abcam.com |

| Casein Kinase II (CKII) | Ki = 23 µM abcam.com |

| Cyclin C/CDK8 | IC50 = 17 µM abcam.com |

| Cyclin H/CDK7/p38 (TFIIH-associated kinase) | IC50 = 18 µM abcam.com |

| Cdk9 | IC50 = 3 µM 2bscientific.com |

This expanded inhibitory profile underscores the complexity of DRB's molecular interactions and provides a basis for understanding its pleiotropic effects on cellular function. The ability to target multiple kinases involved in transcription and cell cycle control positions DRB as a valuable tool for dissecting these fundamental biological processes.

Impact of 5,6 Dichlorobenzimidazole Riboside on Eukaryotic Gene Expression Regulation

Transcriptional Control of Specific Gene Loci

DRB exerts its primary effect at the level of transcription by inhibiting the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA polymerase II (Pol II). This phosphorylation is a critical step for the transition from transcription initiation to productive elongation. By preventing this, DRB causes premature termination of transcription, leading to a decrease in the synthesis of full-length transcripts for many genes.

Regulation of Immediate Early Genes (e.g., c-fos)

Immediate early genes (IEGs), such as c-fos, are rapidly and transiently induced in response to a wide variety of cellular stimuli. Their products often function as transcription factors that, in turn, regulate the expression of downstream target genes. While direct studies detailing the specific impact of DRB on c-fos transcription are not extensively available, the compound's known mechanism of action allows for well-founded inferences. The transcription of c-fos is tightly regulated, involving the recruitment and activation of RNA Polymerase II. Given that DRB inhibits the kinase activity of P-TEFb (positive transcription elongation factor b), which is crucial for the phosphorylation of the Pol II CTD and the stimulation of transcriptional elongation, it is highly probable that DRB would suppress the induction of c-fos expression by causing premature termination of its transcription.

Research has shown that the stability of the c-fos message is also a key point of regulation, with specific destabilizing elements triggering rapid deadenylation as a preliminary step to degradation. researchgate.net While this relates to post-transcriptional control, the initial synthesis of the c-fos transcript is a prerequisite for these subsequent regulatory events.

Influence on Tissue-Specific Gene Expression (e.g., β-hemoglobin, A-myb, IGF-II, angiotensinogen)

The expression of genes specific to certain tissues is a hallmark of cellular differentiation and function. DRB has been instrumental in dissecting the transcriptional regulation of several such genes.

A notable example is the β-hemoglobin gene. Studies in differentiated Friend erythroleukemic cells have demonstrated that DRB severely inhibits the transcription of the β-major hemoglobin gene at the initiation stage. researchgate.net This inhibition is characterized by a uniform decrease in both promoter-proximal and promoter-distal transcripts, without an accumulation of short, prematurely terminated RNAs right at the promoter. researchgate.net This suggests that DRB's effect on β-hemoglobin transcription is a very early event in the elongation process.

The A-myb gene, a member of the Myb family of transcription factors, is crucial for the development of specific cell lineages. While direct studies on the effect of DRB on A-myb transcription are limited, the general role of DRB in inhibiting Pol II-mediated transcription suggests it would also suppress A-myb expression.

Regarding Insulin-like Growth Factor II (IGF-II) , a key factor in growth and development, the influence of DRB is likely to be inhibitory due to its general effect on transcription. While direct evidence is scarce, a study on the related IGF-binding protein 5 (IGFBP-5) in osteoblasts utilized DRB to demonstrate that certain hormonal stimuli enhance IGFBP-5 mRNA stability, implying that the initial transcription of such genes is susceptible to DRB-mediated inhibition.

Table 1: Effect of 5,6-Dichlorobenzimidazole Riboside on Tissue-Specific Gene Transcription

| Gene | Tissue/Cell Type | Effect of DRB |

| β-hemoglobin | Friend erythroleukemic cells | Inhibition of transcription at the initiation stage |

| A-myb | General | Likely inhibition of transcription |

| IGF-II | General | Likely inhibition of transcription |

| Angiotensinogen (B3276523) | General | Likely inhibition of transcription |

Effects on Proto-Oncogene and Tumor Suppressor Gene Transcriptional Activity

DRB's ability to interfere with transcriptional processes has significant implications for the expression of genes that control cell growth and proliferation, such as proto-oncogenes and tumor suppressor genes.

The proto-oncogene c-myc is a well-documented target of DRB. The compound has been shown to cause premature termination of c-myc transcription, a mechanism that is also involved in the physiological regulation of c-myc expression.

In the context of tumor suppressor genes, DRB has been found to induce p53 -dependent apoptosis in human colon carcinoma cells. medchemexpress.comselleckchem.com This occurs through the blocking of RNA synthesis, highlighting a pathway where transcriptional inhibition can trigger a cellular failsafe mechanism to eliminate potentially cancerous cells. medchemexpress.comselleckchem.com This effect is noteworthy as it can occur in a manner that is independent of DNA damage, a common trigger for p53 activation by many chemotherapeutic agents.

Post-Transcriptional Effects on Messenger RNA Stability and Processing

Beyond its primary role in inhibiting transcriptional elongation, DRB also has indirect effects on post-transcriptional events that are crucial for the regulation of gene expression.

Modulation of mRNA Half-Life (e.g., angiotensinogen mRNA)

The stability of an mRNA molecule, often quantified by its half-life, is a critical determinant of the level of protein that can be produced from it. While direct evidence for the impact of DRB on the half-life of angiotensinogen mRNA is not available, studies on other genes provide insights into the potential mechanisms. For instance, the use of DRB in studying IGFBP-5 revealed that the stability of its mRNA could be modulated by external signals. This suggests that by inhibiting the synthesis of new transcripts, DRB can be used as a tool to unmask and study the post-transcriptional regulation of mRNA stability for various genes, which could include angiotensinogen.

Indirect Effects on RNA Processing Pathways (e.g., Polyadenylation)

The processing of pre-mRNA into mature mRNA involves several steps, including capping, splicing, and polyadenylation. The phosphorylation state of the RNA Polymerase II CTD is known to be a key orchestrator of these processes, serving as a binding platform for various processing factors.

DRB's inhibition of CTD phosphorylation has significant downstream consequences for RNA processing. By preventing the hyperphosphorylation of the CTD that normally occurs during transcriptional elongation, DRB can disrupt the recruitment and function of the machinery required for efficient capping, splicing, and, notably, polyadenylation . scientificlabs.com The poly(A) tail is crucial for mRNA stability and translation efficiency. Therefore, by causing premature termination and interfering with the proper modification of the Pol II CTD, DRB indirectly leads to the production of transcripts that are not correctly polyadenylated, marking them for rapid degradation. This highlights an important indirect mechanism by which DRB can impact gene expression at a post-transcriptional level.

Interplay with Chromatin Organization and Epigenetic Regulation

The structure and accessibility of chromatin are intrinsically linked to the process of transcription. The inhibition of transcriptional elongation by 5,6-Dichlorobenzimidazole riboside (DRB) sets off a cascade of events that reverberate through the chromatin landscape, influencing histone modifications and the association of critical protein complexes that dynamically reshape the chromatin environment.

One of the key indirect effects of DRB is on the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a modification predominantly associated with actively transcribed genes. The dimethylated form, H3K79me2, is particularly noteworthy. The influence of DRB on this modification is not direct but is mediated through a multi-step pathway involving the inhibition of the Positive Transcription Elongation Factor b (P-TEFb) complex, of which CDK9 is a core component.

The process begins with the inhibition of CDK9 by DRB. Active CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the transition from transcription initiation to productive elongation. Furthermore, CDK9 activity is essential for the monoubiquitination of histone H2B at lysine 120 (H2Bub1) in humans. This H2B ubiquitination is a crucial prerequisite for the subsequent methylation of H3K79 by the histone methyltransferase Dot1L.

By inhibiting CDK9, DRB disrupts this chain of events. The lack of CDK9 activity leads to a reduction in H2Bub1 levels. Consequently, the recruitment and/or activity of Dot1L is impaired, resulting in a decrease in H3K79 methylation, including H3K79me2. This demonstrates an intricate cross-talk network where the inhibition of a core transcriptional kinase by DRB indirectly leads to alterations in the epigenetic landscape.

Table 1: Mechanistic Cascade of DRB's Indirect Effect on H3K79 Dimethylation

| Step | Molecular Event | Consequence of DRB Treatment |

| 1 | DRB inhibits CDK9 (a subunit of P-TEFb). | CDK9 kinase activity is blocked. |

| 2 | CDK9 fails to phosphorylate its substrates, including the Pol II CTD. | Transcription elongation is stalled. |

| 3 | CDK9-dependent H2B monoubiquitination (H2Bub1) is reduced. | Levels of H2Bub1 on chromatin decrease. |

| 4 | Dot1L, the H3K79 methyltransferase, is not efficiently recruited or activated. | Dot1L cannot effectively methylate H3K79. |

| 5 | Levels of H3K79 dimethylation (H3K79me2) are decreased at actively transcribed genes. | The epigenetic mark associated with active transcription is diminished. |

The process of transcription is tightly coupled with the activities of ATP-dependent chromatin remodeling complexes, which are responsible for altering the structure and positioning of nucleosomes to facilitate access to the DNA template. By halting transcription elongation, DRB indirectly influences the recruitment and function of these essential complexes, leading to a "rewiring" of the local chromatin proteome.

Research has shown that the inhibition of transcription can lead to significant changes in the proteins bound to specific regions of chromatin. In some instances, this involves a gain in the association of certain chromatin remodelers. A notable example is the Nucleosome Remodeling and Deacetylase (NuRD) complex. Studies have demonstrated that the recruitment of the NuRD complex to sites of DNA damage is dependent on active transcription. nih.gov Treatment with DRB significantly reduces the accumulation of NuRD components, such as GATAD2B and MBD3, at these locations. nih.gov This suggests that the transcriptional machinery itself, or the nascent RNA produced, plays a role in guiding the NuRD complex to specific chromatin sites, a process that is disrupted by DRB.

While the effects on other chromatin remodeling complexes, such as the SWI/SNF family, are less directly characterized in the context of DRB treatment alone, the general principle of transcription-coupled chromatin remodeling implies that they too would be affected. The dynamic exchange of these complexes on chromatin is often linked to the passage of RNA polymerase II. Therefore, by arresting the polymerase, DRB likely alters the steady-state association of a variety of chromatin remodelers at transcribed loci. This can lead to broader changes in chromatin condensation and accessibility. researchgate.net

Table 2: Impact of DRB on the Recruitment of the NuRD Chromatin Remodeling Complex

| Condition | Molecular Target | Effect of DRB Treatment |

| DNA Damage Response | NuRD Complex (GATAD2B, MBD3) | Reduced recruitment to sites of DNA double-strand breaks. nih.gov |

| General Transcription | Chromatin Remodelers | Leads to a general "rewiring" of the local chromatin proteome, with evidence for a gain of some remodelers at certain loci. |

Applications of 5,6 Dichlorobenzimidazole Riboside in Advanced Molecular and Cellular Biology Methodologies

Quantitative Assessment of Transcriptional Rates: Nuclear Run-On Assays

Nuclear run-on assays are a cornerstone technique for measuring the density of actively transcribing RNA polymerases on a given gene, thereby providing a direct measure of transcription rates. The integration of 5,6-Dichlorobenzimidazole riboside (DRB) into this methodology, particularly in its modern iteration known as Global Run-On Sequencing (GRO-seq), has revolutionized the ability to measure RNAPII elongation rates across the entire genome. nih.govspringernature.com

The "DRB/GRO-seq" method involves treating cells with DRB to halt transcription elongation, effectively synchronizing RNAPII at the beginning of genes. researchgate.net Upon removal of DRB, transcription resumes, and researchers can label the newly synthesized (nascent) RNA with tagged nucleotides like 5-Bromouridine (BrU) or 4-thiouridine (B1664626) (4sU) at various time points. researchgate.netspringernature.com By isolating and sequencing this labeled RNA, a "wave" of transcription can be observed as it progresses along the gene body. This allows for precise calculation of the speed at which RNAPII transcribes DNA, known as the elongation rate. researchgate.net For instance, at time zero (immediately after DRB treatment), the vast majority of sequencing reads are concentrated near the transcription start site (TSS). As time progresses after DRB washout, these reads are detected further downstream, allowing for a direct measurement of transcriptional speed. researchgate.net

A similar technique, termed 4sUDRB-seq, also utilizes DRB-induced transcriptional arrest followed by a pulse of 4sU labeling to separately measure both the transcription elongation speed and the rate at which RNAPII transitions into an actively elongating state. springernature.com These approaches provide high-resolution, genome-wide data on the dynamics of transcription.

| Technique | Methodology | Key Findings | Reference |

| DRB/GRO-seq | Synchronization of RNAPII with DRB, followed by removal and nascent RNA labeling (BrUTP) and deep sequencing at different time points. | Allows for the visualization of a transcription "wave" progressing through genes, enabling the calculation of genome-wide RNAPII elongation rates. In one study, the average elongation rate was calculated to be 2.13 kb/min in control HepG2 cells. | researchgate.netresearchgate.net |

| 4sUDRB-seq | Reversible inhibition of transcription with DRB, followed by a pulse of 4-thiouridine (4sU) to tag nascent RNA. After DRB removal, tagged RNA is sequenced at various time points. | Enables the distinct measurement of both transcription elongation speed and the rate of RNAPII transition into active elongation on a genomic scale. | springernature.com |

Chromatin Immunoprecipitation (ChIP) to Analyze Transcriptional Complex Formation

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA within the cell. nih.gov When coupled with sequencing (ChIP-seq), it can map the genome-wide binding sites of a protein of interest. The use of DRB in conjunction with ChIP-seq has been instrumental in elucidating the dynamics of transcription complex assembly and disassembly.

By inhibiting transcription elongation, DRB "traps" transcription complexes at or near the promoter, allowing researchers to study the composition and phosphorylation status of these complexes. For example, DRB/POLR2A ChIP-seq experiments have been used to measure RNAPII elongation rates by tracking the location of the polymerase at different times after DRB removal. researchgate.net These studies show a clear progression of the RNAPII peak along genes, providing data to calculate elongation rates for individual genes. researchgate.net

Furthermore, DRB treatment can be used to investigate the RNA-dependence of chromatin-binding proteins. If a protein's association with chromatin is dependent on active transcription, its ChIP signal will be diminished following DRB treatment. This approach was used to demonstrate the RNA-dependent chromatin association of the transcription factor YY1 and the RNA-binding protein RBM25. nih.gov Upon treatment with DRB, the binding of both YY1 and RBM25 to target gene promoters was significantly reduced, and this binding was restored after DRB was washed out. nih.gov This indicates that ongoing transcription is necessary for their stable association with chromatin.

| Protein Target | Cell Line | Effect of DRB Treatment | Conclusion | Reference |

| POLR2A (RNAPII) | HepG2 | Allows for synchronization of RNAPII at promoters. Release from DRB block enables tracking of RNAPII movement along the gene. | Used to measure gene-specific and average RNAPII elongation rates. | researchgate.net |

| YY1 | HepG2 | Binding to target gene promoters was attenuated upon DRB treatment and restored after washout. | Demonstrates that the stable association of YY1 with chromatin is dependent on active transcription. | nih.gov |

| RBM25 | HepG2 | Binding to target gene promoters was attenuated upon DRB treatment and restored after washout. | Shows that RBM25's chromatin binding is also transcription-dependent, suggesting a role in co-transcriptional processes. | nih.gov |

| DSIF (p160 subunit) | 293T | DSIF is associated with the promoter-proximal region of the A20 gene. | DSIF directly targets the A20 gene to inhibit transcription elongation in vivo. | nih.gov |

Studies on Nascent RNA Synthesis and Processing

Understanding the life cycle of an RNA molecule from its synthesis to its processing and eventual degradation is fundamental to molecular biology. DRB has become an invaluable reagent for specifically studying newly synthesized, or nascent, RNA. nih.govnih.gov By causing RNAPII to pause, DRB effectively halts the production of new long transcripts. nih.gov This allows for the specific labeling and isolation of RNA molecules that are synthesized immediately after the DRB block is removed.

This principle is the basis for pulse-chase experiments designed to measure RNA synthesis and processing rates. nih.gov For example, researchers can treat cells with DRB, wash it out, and then introduce a short "pulse" of a labeled nucleotide analog, such as 4-thiouridine (4sU) or 5-ethynyl uridine (B1682114) (EU). researchgate.net This selectively labels the nascent RNA population. By tracking the fate of this labeled RNA over time (the "chase"), one can determine rates of RNA processing (like splicing) and degradation. nih.gov

This approach has confirmed that DRB treatment effectively inhibits nascent RNA synthesis, as shown by a dramatic reduction in the incorporation of EU into newly made RNA. researchgate.net The ability to isolate transcripts at the moment of their creation provides a high-resolution view of co-transcriptional events, such as the addition of the 5' cap and splicing, and helps to identify unstable RNA species like enhancer RNAs (eRNAs) that are difficult to detect in steady-state RNA populations. researchgate.net

| Methodology | Experimental Approach | Observation | Application | Reference |

| Nascent RNA Labeling | Cells are treated with DRB to inhibit transcription, followed by labeling with 5-ethynyl uridine (EU). | DRB treatment leads to a significant reduction in EU incorporation, confirming the inhibition of nascent RNA synthesis. | Provides a method to specifically label and quantify newly synthesized RNA. | researchgate.net |

| Pulse-Chase Analysis | A short pulse of a labeled nucleotide is added after DRB removal, followed by a chase with unlabeled nucleotides. | Allows for the tracking of a synchronized wave of nascent transcripts through their life cycle. | Used to determine the rates of RNA synthesis, processing (e.g., splicing), and degradation. | nih.gov |

| GRO-cap | A modification of GRO-seq that specifically captures the 5' ends of nascent transcripts. | Identifies transcription start sites (TSSs) with high precision at both promoters and enhancers. | Distinguishes promoters from enhancers based on the stability of their initiated transcripts. | researchgate.net |

Experimental Dissection of Transcriptional and Translational Linkages

The processes of transcription (DNA to RNA) and translation (RNA to protein) are fundamentally linked, but are often studied in isolation. khanacademy.orgyoutube.com DRB provides a means to experimentally uncouple these two processes in time. Because DRB acts rapidly to inhibit transcription elongation, it allows researchers to investigate the immediate downstream consequences on translation and other cellular processes that depend on a continuous supply of new mRNA.

For example, if a protein's level rapidly decreases after DRB treatment, it implies that both the protein and its corresponding mRNA are unstable. Conversely, if a protein's level remains stable for a longer period, it suggests that either the protein itself is long-lived or its mRNA is stable and can continue to be translated long after transcription has ceased. This approach is critical for understanding how gene expression is buffered and regulated at the post-transcriptional level, revealing how cells maintain protein homeostasis by controlling mRNA stability and translation efficiency. youtube.com

Utilization in Cell Lineage Differentiation Models (e.g., Erythroleukemic Differentiation)

The differentiation of a cell from a progenitor state to a specialized cell type involves profound changes in gene expression. DRB has been utilized as a chemical tool to probe the transcriptional control mechanisms governing these differentiation programs. A notable example is its use in studying erythroleukemic differentiation.

Friend murine erythroleukemia (MEL) cells are progenitor cells that are blocked from terminally differentiating into mature red blood cells. ashpublications.org Remarkably, treatment with DRB can induce these cells to overcome this block and differentiate. researchgate.net This induction of differentiation by a transcription inhibitor is seemingly paradoxical but highlights the complex regulatory networks involved. The study found that DRB treatment leads to the transcriptional activation of erythroid-specific genes, such as those for globin, while having different effects on non-erythroid genes compared to other chemical inducers like dimethyl sulfoxide (B87167) (DMSO). researchgate.net

This suggests that the block in differentiation in MEL cells may be maintained by one or more short-lived repressor proteins. By inhibiting the transcription of the gene(s) encoding these unstable repressors, DRB allows the erythroid differentiation program to proceed. The transcription factor c-Myb, which is known to inhibit terminal erythroid differentiation and is expressed at high levels in these cells, is a likely candidate to be involved in this pathway. nih.gov The ability of DRB to induce differentiation in this model system provides a powerful method for identifying critical transcriptional regulators and understanding how their dynamic expression controls cell fate decisions.

| Cell Model | Effect of DRB | Proposed Mechanism | Key Research Finding | Reference |

| Friend Murine Erythroleukemia (MEL) Cells | Induces terminal differentiation. | Inhibition of the synthesis of a labile protein repressor that normally blocks the erythroid differentiation program. | DRB causes transcriptional activation of erythroid-specific genes, suggesting differentiation can be triggered by inhibiting key regulatory factors. | researchgate.net |

| Normal and Leukemic Lymphocytes | Induces apoptosis regardless of p53 status. | The induction of apoptosis is independent of DNA damage and replication. | Demonstrates a potential therapeutic application by selectively targeting cellular life/death pathways through transcriptional control. | nih.gov |

Antiviral Mechanisms and Applications of 5,6 Dichlorobenzimidazole Riboside and Its Analogs

Inhibition of Human Immunodeficiency Virus (HIV) Transcription

5,6-Dichlorobenzimidazole riboside (DRB) is a nucleoside analog that demonstrates inhibitory activity against Human Immunodeficiency Virus (HIV) by disrupting the transcription process of the integrated provirus. apexbt.comnih.gov Its mechanism is primarily centered on the inhibition of cellular kinases that are essential for the elongation of viral RNA transcripts.

Targeting HIV-encoded Transactivator (Tat)-Enhanced Elongation

A critical step in HIV replication is the transcription of its genome, a process that is highly dependent on the viral transactivator protein, Tat. nih.gov After transcription initiation, the host's RNA Polymerase II (RNAPII) often stalls, producing only short, non-functional transcripts. nih.gov The HIV Tat protein overcomes this by recruiting a crucial cellular complex known as the positive transcription elongation factor b (P-TEFb) to the nascent viral RNA at a specific structure called the trans-activation response (TAR) element. nih.govpnas.org

P-TEFb is a heterodimer composed of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (primarily Cyclin T1). doaj.orgpnas.org Once recruited by Tat, the kinase activity of CDK9 phosphorylates the C-terminal domain (CTD) of RNAPII and other negative elongation factors. nih.govnih.gov This phosphorylation event makes the polymerase highly processive, allowing it to overcome the premature termination signals and transcribe the full-length HIV genome. nih.gov

DRB exerts its anti-HIV effect by acting as a potent inhibitor of the P-TEFb complex, specifically targeting the ATP-binding site of the CDK9 kinase. nih.govnih.gov By inhibiting CDK9, DRB prevents the phosphorylation events necessary for Tat-enhanced elongation. nih.gov This leads to a decrease in the abundance of processive elongation complexes, effectively suppressing the production of full-length viral RNA. nih.gov The inhibitory concentration (IC50) of DRB against HIV transcription has been reported to be approximately 4-5 μM. apexbt.comnih.gov Studies have shown a direct correlation between the inhibition of P-TEFb by DRB and a reduction in HIV-1 replication. nih.govnih.gov

Role in HIV RNA Modification

The role of DRB in "modifying" HIV RNA is not through the chemical alteration of the RNA molecule itself, such as the m6A modifications that are known to regulate HIV replication, but rather by profoundly altering the population of viral transcripts through the inhibition of their synthesis. nih.govmdpi.com DRB is a well-documented inhibitor of the synthesis of heterogeneous nuclear RNA (hnRNA), the precursor to messenger RNA (mRNA). apexbt.comnih.gov

In the context of HIV, DRB's inhibition of CDK9 causes premature termination of transcription. nih.gov Instead of full-length viral genomes and mRNAs being produced, the process is aborted, resulting in a pool of short, truncated transcripts that are non-functional. nih.gov This action effectively modifies the landscape of viral RNA within the cell, preventing the synthesis of the genetic material and proteins required for the assembly of new virions. apexbt.comnih.gov Therefore, DRB's mechanism is a modification of the viral RNA profile by blocking its complete synthesis, rather than a post-transcriptional chemical change.

Interference with Human Cytomegalovirus (HCMV) Replication

Analogs of 5,6-Dichlorobenzimidazole riboside have been developed that show potent and selective activity against Human Cytomegalovirus (HCMV), a member of the betaherpesvirus subfamily. doaj.orgnih.gov These compounds interfere with HCMV replication through novel mechanisms distinct from traditional DNA polymerase inhibitors.

Inhibition of Viral DNA Maturation and Processing (e.g., by BDCRB)

2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (B57391) (BDCRB) is a D-riboside analog of DRB that potently inhibits HCMV replication. nih.govnih.gov Unlike many other antiviral agents, BDCRB does not inhibit the synthesis of viral DNA. nih.gov Instead, its unique mechanism of action targets a later stage in the replication cycle: the maturation and processing of viral DNA. doaj.org

Herpesvirus replication involves the synthesis of long, high-molecular-weight genomic concatemers, which are then cleaved into unit-length genomes and packaged into preformed capsids. doaj.org BDCRB specifically blocks this maturational cleavage step. doaj.orgnih.gov While the exact molecular target is believed to be the viral cleavage and packaging machinery, this action prevents the formation of mature, infectious virions. doaj.org

Specific Modulation of Viral Protein Kinases (e.g., pUL97 by 1263W94)

In contrast to BDCRB, the L-riboside analog 1H-β-L-ribofuranoside-2-isopropylamino-5,6-dichlorobenzimidazole (1263W94) inhibits HCMV replication through a different mechanism. nih.gov This compound is a potent and specific inhibitor of the viral protein kinase pUL97. nih.govnih.gov The pUL97 kinase is a viral cyclin-dependent kinase (vCDK) ortholog that is crucial for efficient viral replication, playing roles in nuclear egress and cell cycle regulation. nih.govmedchemexpress.com

| Compound | Target | Mechanism | IC50 (Viral Replication) |

|---|---|---|---|

| BDCRB | Viral Terminase Complex (putative) | Inhibits DNA maturation/processing | 0.03 µM |

| 1263W94 | pUL97 Protein Kinase | Inhibits viral protein kinase activity | 0.12 µM |

Antiviral Activity Against Human Herpesvirus 6 (HHV-6) and Related Viruses

The antiviral activity of benzimidazole riboside analogs extends to other related betaherpesviruses, notably Human Herpesvirus 6 (HHV-6). capes.gov.br HHV-6, which exists as two distinct species (HHV-6A and HHV-6B), is a common pathogen that can cause significant disease, particularly in immunocompromised individuals. youtube.com

While the D-riboside analog BDCRB exhibits only limited activity against HHV-6, its L-riboside counterpart has demonstrated potent inhibitory effects. capes.gov.br The L-analog of BDCRB is an effective inhibitor of both HHV-6A and HHV-6B. capes.gov.br Research has reported 50% effective concentration (EC₅₀) values of 2.8 µM for HHV-6A and 9.7 µM for HHV-6B, highlighting its potential as a therapeutic candidate for infections caused by these viruses. capes.gov.br

| Compound | Virus Strain | EC50 |

|---|---|---|

| L-analog of BDCRB | HHV-6A | 2.8 µM |

| HHV-6B | 9.7 µM |

Structure-Activity Relationship (SAR) Studies of Benzimidazole Riboside Analogs in Antiviral Contexts

The antiviral potency and selectivity of benzimidazole ribosides are significantly influenced by the nature and position of substituents on the benzimidazole ring system and the sugar moiety. Structure-activity relationship (SAR) studies have been instrumental in elucidating the chemical features crucial for antiviral activity, guiding the design of more effective and less toxic analogs of the parent compound, 5,6-Dichlorobenzimidazole riboside (DRB).

Initial evaluations of DRB revealed weak activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), with antiviral effects observed at concentrations that also induced cytotoxicity in uninfected human foreskin fibroblasts and KB cells. nih.gov This lack of a significant therapeutic window prompted further investigation into modifications of the benzimidazole scaffold to enhance antiviral potency and reduce cellular toxicity.

A key area of modification has been the 2-position of the benzimidazole ring. The synthesis and evaluation of a series of 2-substituted 5,6-dichlorobenzimidazole ribonucleosides demonstrated that the introduction of a halogen at this position could dramatically alter the antiviral profile. For instance, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), featuring a chlorine atom at the 2-position, exhibited potent activity against HCMV with an IC50 of 2.9 µM in a plaque reduction assay, a significant improvement over the parent DRB. nih.gov Notably, TCRB showed little to no cytotoxicity at concentrations up to 100 µM. nih.gov

Further exploration at the 2-position revealed that substituting the chlorine with a bromine atom, to yield 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), resulted in a four-fold increase in anti-HCMV activity compared to TCRB, without a significant rise in cytotoxicity. nih.gov In contrast, analogs with an iodo or an amino group at the 2-position were only weakly active against both HCMV and HSV-1, and their antiviral activity was not well-separated from their cytotoxic effects. nih.gov These findings strongly suggest that a halogen, specifically chlorine or bromine, at the 2-position is a critical determinant for potent and selective anti-HCMV activity. nih.gov

The importance of the di-chloro substitution on the benzene (B151609) ring has also been a subject of SAR studies. Research on disubstituted benzimidazole ribonucleosides, such as 2,5-dichloro-1-(β-D-ribofuranosyl)benzimidazole and 2,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole, showed that these compounds were only weakly active against HCMV. nih.govacs.org This indicates that having more than one halogen on the benzene moiety, in addition to a halogen at the 2-position, is necessary for achieving non-cytotoxic antiviral activity against HCMV. acs.org

The nature of the glycosidic moiety attached at the 1-position is another crucial factor. The presence of a ribose sugar is preferred for maximal anti-HCMV activity. nih.gov Attempts to explore the spatial requirements of the target protein by synthesizing ring-contracted analogs, specifically polyhalogenated imidazole (B134444) nucleosides, resulted in compounds that were largely inactive against both HCMV and HSV-1. acs.org This suggests that the benzimidazole ring system is a key structural feature for interaction with the viral or cellular targets. acs.org

The following table summarizes the structure-activity relationships of various benzimidazole riboside analogs against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).

| Compound Name | R2-substituent | R5-substituent | R6-substituent | Antiviral Activity (IC50, µM) |

| 5,6-Dichlorobenzimidazole riboside (DRB) | H | Cl | Cl | HCMV: 42, HSV-1: 30 |

| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | Cl | Cl | Cl | HCMV: 2.9, HSV-1: 102 |

| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | Br | Cl | Cl | HCMV: 0.7 |

| 2-Iodo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole | I | Cl | Cl | Weakly active |

| 2-Amino-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole | NH2 | Cl | Cl | Weakly active |

| 2,5-Dichloro-1-(β-D-ribofuranosyl)benzimidazole | Cl | Cl | H | Weakly active against HCMV |

| 2,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole | Cl | H | Cl | Weakly active against HCMV |

Data sourced from multiple studies. nih.govnih.govacs.org

A ribofuranosyl group at the 1-position is optimal.

Halogenation at the 2-position is critical, with bromine providing superior activity to chlorine.

Dichloro substitution at the 5- and 6-positions of the benzimidazole ring is essential for potent and selective antiviral activity.

These findings have guided the development of more potent and selective inhibitors of HCMV replication, such as TCRB and BDCRB, which exhibit a unique mechanism of action involving the inhibition of viral DNA processing rather than DNA synthesis. acs.org

Cellular Processes and Homeostatic Pathways Modulated by 5,6 Dichlorobenzimidazole Riboside

Induction of Apoptosis Pathways in Cellular Models

5,6-Dichlorobenzimidazole riboside (DRB) is a nucleoside analog recognized for its capacity to induce apoptosis, or programmed cell death, in various cellular models. medchemexpress.com This process is critical for eliminating damaged or cancerous cells and is initiated through multiple molecular pathways. In breast cancer cells, DRB administration leads to the inhibition of cell proliferation and the appearance of classic apoptotic indicators, such as an increase in Annexin V-positive cells, DNA fragmentation, and the activation of key executioner enzymes like caspase-7, caspase-9, and poly (ADP-ribose) polymerase (PARP). researchgate.netnih.gov

The induction of apoptosis by DRB is often dose- and time-dependent. medchemexpress.com Studies in human MCF-7 breast cancer cells show that DRB triggers the intrinsic apoptosis pathway, which is mediated by the Bcl-2 family of proteins. nih.gov Specifically, treatment with DRB results in a significant decrease in the anti-apoptotic protein Mcl-1, while other proteins in the same family, such as Bcl-2 and Bcl-xL, remain unaffected. medchemexpress.comnih.gov The loss of Mcl-1 is a crucial step that leads to the activation of caspases and subsequent cell death in these cells. nih.govnih.gov

Interestingly, DRB can trigger apoptosis in both normal and leukemic cells through a mechanism that is independent of DNA damage, representing a non-genotoxic approach to inducing cell death. nih.govselleckchem.com

| Cellular Model | Key Findings | Primary Mediators | Citation |

|---|---|---|---|

| Human Colon Cancer Cells | Induces p53-dependent apoptosis by blocking RNA synthesis. | p53 | medchemexpress.comselleckchem.com |

| MCF-7 Breast Cancer Cells | Induces apoptosis via the intrinsic pathway; marked increase in p53 accumulation. | Mcl-1, p53, Caspase-7, Caspase-9, PARP | medchemexpress.comresearchgate.netnih.gov |

| Normal and Leukemic T-cells | Triggers DNA replication-independent apoptosis regardless of p53 status. | p53 (in competent cells), p73 (in p53-deficient cells), Bax | nih.gov |

Characterization of p53-Dependent Apoptotic Induction

A significant mechanism through which DRB induces apoptosis involves the tumor suppressor protein p53, often called the "guardian of the genome." In p53-competent cells, such as certain human colon cancer cell lines, DRB triggers a p53-dependent apoptotic pathway. medchemexpress.comselleckchem.com This process is initiated by the inhibition of RNA synthesis, which acts as a cellular stress signal. medchemexpress.com

Research indicates that in cells with functional p53, DRB treatment leads to a cytosolic accumulation of the p53 protein. nih.gov This accumulation subsequently activates the pro-apoptotic protein Bax, a member of the Bcl-2 family that promotes the release of cytochrome c from mitochondria, a key step in initiating the caspase cascade. nih.gov Furthermore, studies on MCF-7 breast cancer cells have observed a marked increase in p53 protein levels following DRB treatment, confirming the contribution of p53 to the apoptotic response in these cells. nih.gov

However, it is noteworthy that DRB's ability to induce apoptosis is not strictly limited to cells with functional p53. In cell lines lacking p53, such as the Jurkat T-cell line, DRB can still induce apoptosis, potentially through the activation of the related p73 protein. nih.gov This suggests that DRB employs a versatile strategy for cell killing that can utilize both p53-dependent and -independent pathways. nih.gov

Effects on Cell Cycle Progression and Arrest Mechanisms

DRB exerts significant control over cell cycle progression primarily through its function as an inhibitor of cyclin-dependent kinases (CDKs). medchemexpress.comnih.gov CDKs are a family of enzymes essential for driving the cell through its various phases (G1, S, G2, M). By inhibiting these kinases, DRB can halt the cell cycle, preventing proliferation.

DRB is known to be a potent inhibitor of CDK7 and CDK9, which are transcriptional CDKs that play a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA polymerase II. nih.govsigmaaldrich.com The inhibition of these CDKs is a primary mechanism leading to cell cycle arrest and apoptosis. nih.gov For example, DRB has been shown to inhibit the synthesis of cyclin D1 mRNA in human prostate epithelial cells. sigmaaldrich.comsigmaaldrich.com Cyclin D1 is a critical regulator of the transition from the G1 phase (growth) to the S phase (DNA synthesis), and its suppression can effectively cause a G1 arrest.

| Target Molecule/Process | Observed Effect | Cellular Context | Citation |

|---|---|---|---|

| CDK7 and CDK9 | Inhibition | Leukemic Cells | nih.govsigmaaldrich.com |

| Cyclin D1 mRNA Synthesis | Inhibition | Human Prostate Epithelial Cells | sigmaaldrich.comsigmaaldrich.com |

| RNA Polymerase II Transcription | Inhibition (causes premature termination) | General Eukaryotic Cells | sigmaaldrich.com |

Modulating Cellular Stress Response Pathways

DRB induces a distinct cellular stress response that is fundamentally linked to its primary mechanism of action: the inhibition of transcription. nih.gov By acting as an inhibitor of RNA polymerase II, DRB causes the premature termination of transcription, which prevents the synthesis of messenger RNA (mRNA). sigmaaldrich.comsigmaaldrich.com This abrupt halt in gene expression constitutes a major stressor that forces the cell to activate response pathways.

Crucially, the stress elicited by DRB is non-genotoxic; it does not directly damage the cell's DNA. nih.govselleckchem.com This distinguishes its action from many conventional chemotherapy agents that function by causing DNA lesions. The DRB-induced stress response is also independent of the ATM and NBS1 proteins, which are key sensors and signalers in the DNA damage response pathway. nih.gov Instead, the stress signal appears to originate from the stalled transcriptional machinery, leading to the activation of apoptotic pathways mediated by proteins like p53 or p73 as previously described. nih.gov

Indirect Influence on Immunological Responses via Cytokine Expression Modulation

DRB can indirectly influence immunological functions by modulating the expression of cytokines, which are signaling proteins crucial for communication between immune cells. This effect is a direct consequence of DRB's role as a transcription inhibitor.

Research has demonstrated that DRB can be used to inhibit the gene transcription of interleukin-2 (B1167480) (IL-2) in Jurkat T-cells. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com IL-2 is a potent cytokine that is essential for the proliferation and differentiation of T-lymphocytes, which are central players in the adaptive immune response. By blocking the synthesis of IL-2 mRNA, DRB effectively prevents the production of the IL-2 protein, thereby suppressing a key T-cell-mediated immune activity. sigmaaldrich.com This ability to interfere with cytokine production highlights how DRB's modulation of fundamental cellular processes like transcription can extend to influencing complex biological systems such as the immune response. sigmaaldrich.com

Future Research Directions and Translational Perspectives for 5,6 Dichlorobenzimidazole Riboside

Discovery of Novel Molecular Targets and Interacting Partners

While the primary targets of DRB, such as P-TEFb (CDK9/cyclin T1) and Casein Kinase II, are well-established, the full spectrum of its interacting partners within the cellular milieu remains an active area of investigation. wikipedia.orgmedchemexpress.com The pleiotropic effects of DRB suggest that it may influence a wider array of kinases and other proteins than currently appreciated. Future research will likely employ advanced proteomic techniques, such as affinity purification-mass spectrometry (AP-MS) and chemical proteomics, to identify novel DRB-binding proteins. These studies could reveal previously unknown kinases or other ATP-binding proteins that are sensitive to DRB, thereby uncovering new regulatory nodes in cellular signaling and transcription.

Furthermore, identifying the downstream effectors of DRB's known targets will be crucial. For instance, while we know DRB inhibits P-TEFb, a comprehensive understanding of all the P-TEFb substrates affected by DRB is still lacking. Unraveling these downstream pathways will provide a more complete picture of how DRB exerts its biological effects. Techniques like phospho-proteomics, which can globally analyze changes in protein phosphorylation in response to DRB treatment, will be invaluable in this endeavor. The identification of novel interacting partners will not only enhance our understanding of DRB's mechanism of action but also open up new avenues for its application as a chemical probe to study various biological processes.

| Research Area | Technique | Potential Discoveries |

| Novel DRB-binding proteins | Affinity purification-mass spectrometry (AP-MS), Chemical proteomics | Identification of new kinase and non-kinase targets of DRB. |

| Downstream effectors of known targets | Phospho-proteomics | Comprehensive mapping of signaling pathways modulated by DRB. |

Computational Modeling and Structural Biology Approaches to Elucidate Interactions

The advancement of computational modeling and structural biology offers powerful tools to dissect the interactions of DRB with its molecular targets at an atomic level. nih.gov While the crystal structure of DRB in complex with some kinases has been solved, there is a need for more high-resolution structures with a broader range of its targets. nih.gov These structures can provide precise information about the binding pocket, the key amino acid residues involved in the interaction, and the conformational changes induced by DRB binding. whiterose.ac.uknih.govnih.govresearchgate.net

Computational approaches, such as molecular docking and molecular dynamics simulations, can complement experimental data by predicting the binding modes of DRB and its derivatives to various kinases. nih.govnih.gov These simulations can help in understanding the determinants of binding affinity and selectivity. youtube.com For example, by comparing the binding pockets of different kinases, it may be possible to design DRB analogs with enhanced selectivity for a specific target. This structure-guided drug design approach can lead to the development of more potent and specific inhibitors. nih.gov Furthermore, computational models can be used to predict potential resistance mutations in target kinases, providing insights into the mechanisms of drug resistance and guiding the development of next-generation inhibitors.

| Approach | Application | Insights Gained |

| X-ray crystallography, Cryo-electron microscopy | Solving co-crystal structures of DRB with its kinase targets. | Detailed understanding of binding interactions and conformational changes. |

| Molecular docking, Molecular dynamics simulations | Predicting binding modes and affinities of DRB and its derivatives. | Rational design of more potent and selective inhibitors. |

Development of Advanced Benzimidazole (B57391) Riboside Derivatives for Research Probes

The chemical scaffold of DRB provides a versatile platform for the development of advanced derivatives that can serve as highly specific research probes. nih.govrsc.org The synthesis of novel benzimidazole derivatives is an active area of research, with the goal of improving potency, selectivity, and other pharmacological properties. nih.govnih.gov By systematically modifying the benzimidazole core, the ribose moiety, and the halogen substituents, it is possible to fine-tune the interaction of these compounds with their target kinases.

One key objective is to develop derivatives with a narrower target profile than DRB itself. For instance, a derivative that selectively inhibits CDK9 over other CDKs or CK2 would be a valuable tool for dissecting the specific roles of this kinase in transcription and disease. Another important direction is the development of "clickable" or photo-activatable derivatives of DRB. These chemical probes can be used in advanced applications such as activity-based protein profiling (ABPP) to identify and quantify the engagement of DRB with its targets in living cells. Such tools would be invaluable for studying the dynamic regulation of kinase activity and for validating the engagement of new inhibitors with their intended targets. The development of these advanced derivatives will significantly enhance the utility of the benzimidazole riboside scaffold in chemical biology and drug discovery.

| Derivative Type | Application | Advantage |

| Selective Inhibitors | Dissecting the function of specific kinases. | Reduced off-target effects, clearer interpretation of experimental results. |

| "Clickable" Probes | Activity-based protein profiling (ABPP). | Covalent labeling and identification of target proteins in complex biological samples. |

| Photo-activatable Probes | Spatiotemporal control of kinase inhibition. | Precise control over the timing and location of target inhibition. |

Exploration of DRB in Understanding Complex Gene Regulatory Networks

DRB's ability to reversibly inhibit transcription makes it an exceptional tool for studying the dynamics of gene expression. nih.govnih.govrupress.org By applying and then washing out DRB, researchers can synchronize transcription and follow the wave of RNA polymerase II as it moves along a gene. This "DRB-release" technique has been instrumental in studying the kinetics of transcription, co-transcriptional splicing, and other RNA processing events. Future studies will likely leverage this technique in combination with high-throughput sequencing technologies to gain a more global and dynamic view of gene regulatory networks.

For example, combining DRB-release with techniques like GRO-seq (Global Run-On and sequencing) or PRO-seq (Precision Run-On and sequencing) can provide a snapshot of the location and density of actively transcribing RNA polymerase II across the entire genome at high resolution. This can reveal how the transcription of different gene classes is coordinated and how transcriptional programs are re-established following the removal of the inhibitor. Furthermore, by studying the effects of DRB on the expression of non-coding RNAs, such as long non-coding RNAs (lncRNAs) and enhancer RNAs (eRNAs), researchers can gain insights into their roles in gene regulation. The use of DRB in these advanced genomic approaches will continue to provide fundamental insights into the intricate mechanisms that govern gene expression in health and disease. nih.gov

| Technique | Application | Insights |

| DRB-release followed by GRO-seq/PRO-seq | Global analysis of transcriptional dynamics. | Genome-wide mapping of active RNA polymerase II and understanding of transcriptional coordination. |

| DRB treatment in lncRNA and eRNA studies | Investigating the role of non-coding RNAs in gene regulation. | Elucidation of the transcriptional regulation and function of non-coding elements. |

Q & A

Q. What is the primary mechanism of action of DRB in inhibiting transcription?

DRB selectively inhibits RNA polymerase II-dependent transcription elongation by blocking the activity of cyclin-dependent kinases (CDKs) and casein kinase II (CK2), which phosphorylate the C-terminal domain (CTD) of RNA polymerase II. This phosphorylation is critical for transcriptional elongation. DRB also disrupts RNA synthesis, leading to premature transcriptional termination . Methodological Note: Use DRB at 50–100 μM for transcriptional inhibition assays, and validate effects via [³H]-uridine incorporation assays or RNA-seq .

Q. What are the recommended concentrations and storage conditions for DRB in cell-based assays?

- Working concentrations : 10–100 μM (cell viability assays), 50–100 μM (transcription inhibition), and 75 μM (apoptosis studies) .

- Storage : Store powder at -20°C; reconstituted solutions in DMSO are stable for 1 month at -20°C or 6 months at -80°C. Avoid freeze-thaw cycles . Experimental Tip: Prepare fresh solutions for apoptosis assays to minimize variability caused by solvent degradation.

Q. How does DRB induce apoptosis in cancer cells?

DRB triggers p53-dependent apoptosis in human colon carcinoma cells by reducing RNA synthesis, leading to p53 stabilization and activation of pro-apoptotic pathways . In MCF-7 breast cancer cells, DRB downregulates anti-apoptotic proteins (Mcl-1, BclxL) and activates caspases-9 and -3 in a time- and dose-dependent manner . Methodological Note: Monitor apoptosis via flow cytometry (Annexin V/PI staining) and validate protein changes using Western blotting for p53, Mcl-1, and cleaved caspases .

Advanced Research Questions

Q. How can researchers address contradictory data on DRB’s effects across different cell lines?

Discrepancies in DRB-induced apoptosis (e.g., p53-dependence in LS174T colon cancer cells vs. Mcl-1 regulation in MCF-7 breast cancer cells) may arise from cell-type-specific signaling contexts.

Q. What strategies optimize DRB’s solubility and bioavailability in complex experimental setups?

DRB has limited solubility in aqueous buffers but dissolves well in DMSO (100 mg/mL). For in vitro assays:

Q. How does DRB synergize with other kinase inhibitors in combinatorial therapies?

DRB enhances the efficacy of CDK7/9 inhibitors (e.g., THZ531) by dual targeting of transcriptional elongation. For example, pre-treatment with DRB (100 μM, 2 h) followed by THZ531 (200 nM) amplifies RNA polymerase II stalling, as shown in nascent RNA capture assays using 4-thiouridine labeling . Methodological Note: Use real-time RT-PCR or Click-iT RNA imaging to quantify transcriptional repression .

Q. What are the limitations of using DRB to study hypoxia-inducible factor (HIF-1α) regulation?

While DRB inhibits HIF-1α mRNA stabilization under hypoxia-mimicking conditions, its broad kinase inhibition may confound results.

- Alternative Approaches : Pair DRB with siRNA targeting CK2 or CDKs to isolate kinase-specific effects .

- Validation : Use luciferase reporters under hypoxia-response elements (HREs) to quantify HIF-1α activity .

Data Contradiction Analysis

Q. Why do studies report varying EC₅₀ values for DRB in apoptosis assays?

EC₅₀ values differ based on cell type (e.g., 75 μM in MCF-7 vs. 80 μg/mL in LS174T) due to differences in:

- DRB uptake : Lipid composition of cell membranes affects permeability.

- Basal kinase activity : Cells with higher CK2/CDK activity require lower DRB doses. Recommendation: Pre-screen cell lines for kinase expression (e.g., CDK7, CK2α) via Western blot to tailor dosing .

Methodological Best Practices

- Transcriptional Arrest Validation : Combine DRB treatment with RNA polymerase II phosphorylation status analysis (e.g., phospho-CTD antibodies) .

- Off-Target Mitigation : Use low DRB doses (≤50 μM) for kinase-specific studies and pair with genetic knockdowns .

- Apoptosis Time-Course : Stagger treatment durations (6–72 h) to capture dynamic caspase activation and protein turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.